Ketoprofen
Overview
Description
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and mild to moderate pain .
Mechanism of Action
Target of Action
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever .
Mode of Action
This compound works by reversibly blocking the action of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the severity of inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This results in decreased levels of prostaglandins that mediate pain, inflammation, and fever .
Pharmacokinetics
This compound is rapidly and almost completely absorbed when administered orally . It has a short terminal phase half-life of 1 to 3 hours . This compound binds extensively to plasma albumin . It is eliminated following extensive biotransformation to an inactive glucuroconjugated metabolite . There is about 10% R to S inversion upon oral administration . The excretion of conjugates is closely tied to renal function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . At the molecular level, this compound has been shown to significantly attenuate virulence factors and biofilm formation in certain bacterial strains . It also induces apoptosis and inhibits autophagy in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found in the environment, including soil, due to its high usage . It poses a growing threat due to its racemic mixture, enantiomers, and transformation products, which have ecotoxicological effects on various organisms . Furthermore, this compound is bioaccumulated and biomagnified throughout the food chain, threatening the ecosystem function .
Biochemical Analysis
Biochemical Properties
Ketoprofen works by blocking the effect of natural chemicals called cyclo-oxygenase (COX) enzymes . These enzymes help to make other chemicals, called prostaglandins, in the body . Some prostaglandins are produced at sites of injury or damage, and cause pain and inflammation . By blocking the effect of COX enzymes, fewer prostaglandins are produced, which means pain and inflammation are eased .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by inhibiting the production of prostaglandins, which are involved in various physiological processes including inflammation and pain sensation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes . This inhibition decreases the production of proinflammatory prostaglandin precursors . The reduction in prostaglandin synthesis is responsible for the drug’s antipyretic, analgesic, and anti-inflammatory actions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in rats, a 1:10 dilution of 100 mg/ml this compound with sterile 0.9% saline is prepared to give a final concentration of 10 mg/ml
Metabolic Pathways
This compound undergoes metabolism in the liver via conjugation with glucuronic acid (glucuronidation) by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes (CREs) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its binding to plasma proteins . About 99% of this compound in the human blood is bound to serum albumin, which affects its distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen typically involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to form 4-acetamido benzophenone. This intermediate undergoes further acylation with 1,2-dichloropropane to yield 2-(1-chloroisopropyl)-4-benzoyl acetanilide. Subsequent deprotection, hydrolysis, diazotization, and oxidation steps lead to the formation of this compound .
Industrial Production Methods: A greener and more efficient industrial synthesis route for this compound involves a five-step process starting from cyclohexanone. This method includes Stork enamine alkylation, aldol addition, intramolecular enol-lactonization, pyrolytic aromatization, and benzylic oxidation, resulting in a 44% overall yield .
Chemical Reactions Analysis
Types of Reactions: Ketoprofen undergoes various chemical reactions, including:
Coordination Complex Formation: this compound forms coordination compounds with metal ions such as copper(II), resulting in stable complexes with potential biological activity.
Common Reagents and Conditions:
Oxidation: Titanium dioxide as a catalyst, ultraviolet radiation, and oxygen flow.
Coordination Complex Formation: Copper(II) ions and carbamide under room temperature conditions.
Major Products Formed:
Oxidation: Hydroxy benzophenone, benzoic acid, hydroquinone, catechol, benzoquinone, benzene triol, and phenol.
Coordination Complex Formation: Copper(II) this compound complex.
Scientific Research Applications
Ketoprofen has a wide range of scientific research applications:
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer half-life compared to ketoprofen.
Diclofenac: Known for its potent anti-inflammatory effects but with a higher risk of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .
Properties
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Record name | ketoprofen | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ketoprofen | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020771 | |
Record name | Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.13e-02 g/L | |
Record name | Ketoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The anti-inflammatory effects of ketoprofen are believed to be due to inhibition cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway. This results in decreased levels of prostaglandins that mediate pain, fever and inflammation. Ketoprofen is a non-specific cyclooxygenase inhibitor and inhibition of COX-1 is thought to confer some of its side effects, such as GI upset and ulceration. Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
Record name | Ketoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
22071-15-4 | |
Record name | Ketoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22071-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ketoprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071154 | |
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Record name | Ketoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01009 | |
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Record name | ketoprofen | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758144 | |
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Record name | Benzeneacetic acid, 3-benzoyl-.alpha.-methyl- | |
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Record name | Ketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ketoprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.676 | |
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Record name | KETOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Y4QC304K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | Ketoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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